molecular formula C18H16ClN3O3S B2616599 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1448121-73-0

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one

Cat. No.: B2616599
CAS No.: 1448121-73-0
M. Wt: 389.85
InChI Key: CMJZKHLADVBWFA-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. It features a 1H-1,3-benzodiazole (benzimidazole) scaffold, a moiety widely recognized in the scientific literature for its diverse biological and pharmacological properties . This molecule is engineered by linking the benzodiazole unit to a 3-(4-chlorobenzenesulfonyl)azetidine ring via an ethanone spacer. The azetidine scaffold, bearing a chlorobenzenesulfonyl group, is a privileged structure in drug discovery, often associated with enzyme inhibition and receptor modulation. The specific spatial arrangement of these planar and twisted residues, as observed in closely related molecular structures, can be critical for its intermolecular interactions and overall biological activity . In the laboratory, this compound is intended for research applications only. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a candidate for in vitro screening against various biological targets. Researchers can investigate its mechanism of action, which may involve hydrogen bonding and π-π stacking interactions, to form supramolecular aggregates or to bind to enzyme active sites . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-7-14(8-6-13)26(24,25)15-9-21(10-15)18(23)11-22-12-20-16-3-1-2-4-17(16)22/h1-8,12,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJZKHLADVBWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves sulfonylation of a suitable precursor with chlorobenzenesulfonyl chloride under basic conditions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The final step involves coupling the benzodiazole and azetidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Benzodiazolyl Groups

  • 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone (): This compound shares a benzodiazolyl core and a 4-chlorophenyl group but replaces the sulfonylazetidine with a sulfanyl (-S-) linker. Its crystal structure (R factor = 0.029) reveals planar geometry, suggesting strong intermolecular interactions. The sulfanyl group may reduce solubility compared to the sulfonylazetidine in the target compound .
  • 2-(1H-1,3-Benzodiazol-4-yl)Acetic Acid (): Substituting the ethanone with an acetic acid chain alters polarity and hydrogen-bonding capacity. The carboxylic acid group enhances hydrophilicity, contrasting with the lipophilic azetidine-sulfonyl moiety in the target compound. Purity (95%) indicates moderate synthetic accessibility .
  • 1-(3-[[1-(2-Aminopyrimidin-4-yl)-6-Bromo-1H-1,3-Benzodiazol-2-yl]Oxy]Azetidin-1-yl)Ethan-1-One (): This analog features an azetidine-oxygen bridge and an aminopyrimidine substituent. Synthesized under basic conditions (potassium tert-butoxide/DMF), its stability may differ due to the electron-rich pyrimidine group compared to the sulfonylazetidine in the target compound .

Heterocyclic Variants with Non-Benzodiazolyl Cores

  • 4-(1,3-Benzothiazol-2-yl)-5-Methyl-2-Phenyl-1-Propynyl-1H-Pyrazol-3(2H)-One ():
    Replacing benzodiazolyl with benzothiazolyl retains heteroaromaticity but alters electronic properties. The propynyl group introduces alkyne reactivity, absent in the target compound, which could enable click chemistry applications .

Azetidine-Containing Derivatives

The target compound’s azetidine ring distinguishes it from linear-chain analogs. Azetidine’s strained four-membered ring often improves metabolic stability and binding affinity in drug design.

Research Findings and Data

Table 1: Key Comparative Data

Compound Name Molecular Formula (Calculated) Molecular Weight (g/mol) Key Features Reference
2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one ~C₁₆H₁₃ClN₃O₃S ~376.81 Sulfonylazetidine, rigid conformation
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone C₁₄H₁₀ClN₂OS 312.77 Sulfanyl linker, planar crystal structure
2-(1H-1,3-Benzodiazol-4-yl)acetic acid C₉H₈N₂O₂ 178.18 Carboxylic acid, hydrophilic
4-(Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one C₂₀H₁₅N₃OS 353.42 Benzothiazole core, alkyne functionality

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15_{15}H14_{14}ClN3_{3}O2_{2}S
  • Molecular Weight : 335.80 g/mol

Antimicrobial Properties

Recent studies have indicated that derivatives of benzodiazoles exhibit varying degrees of antimicrobial activity. For instance, compounds similar to the one have shown selective action against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .

CompoundActivity TypeMIC (µg/mL)
Benzodiazole Derivative AAntibacterial12
Benzodiazole Derivative BAntifungal15

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzodiazole derivatives have been studied extensively, revealing that many compounds exhibit significant toxicity against cancer cell lines while sparing normal cells. For example, a study demonstrated that certain benzodiazole derivatives were selectively toxic to breast cancer (MCF-7) and lung cancer (A549) cells .

Case Study: Cytotoxicity Evaluation

In a colorimetric assay using WST-1 reagent, various concentrations of the compound were tested on different cancer cell lines. The results showed a dose-dependent response, with IC50_{50} values indicating effective cytotoxicity at lower concentrations.

Cell LineIC50_{50} (µM)
MCF-75.0
A5497.5
HepG210.0

The mechanism by which benzodiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example, they may act as allosteric enhancers at adenosine receptors or inhibit key enzymes involved in cellular proliferation . The presence of the chlorobenzenesulfonyl group is believed to enhance the binding affinity of these compounds to their targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds. Modifications in the substituents on the benzodiazole ring and the sulfonyl group can significantly influence their biological activity. Research has shown that electron-donating groups tend to enhance antimicrobial activity, while electron-withdrawing groups may increase cytotoxicity against cancer cells .

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